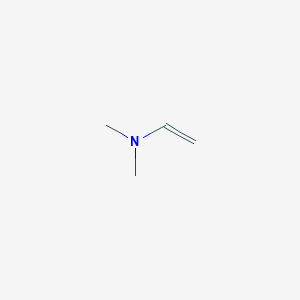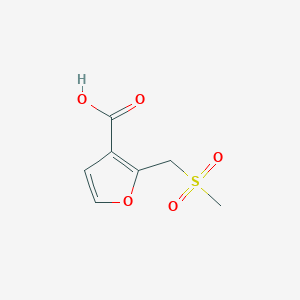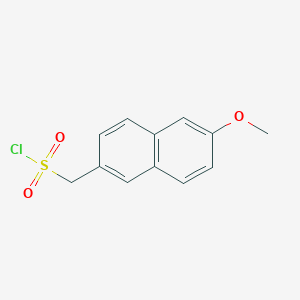
1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene is an organic compound with the molecular formula C10H11BrO2S It is a derivative of benzene, where a bromine atom and a methanesulfonylcyclopropyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The methanesulfonylcyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane and a sulfonyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids or esters in the presence of a palladium catalyst and a base like potassium carbonate.
Major Products Formed:
- Substituted benzene derivatives
- Sulfone or sulfide derivatives
- Coupled products with extended carbon chains
Applications De Recherche Scientifique
1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group can enhance the compound’s stability and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Bromobenzene (C6H5Br): A simpler aryl bromide used in organic synthesis.
1-Bromo-3-methoxybenzene (C7H7BrO): A methoxy-substituted derivative with different reactivity.
1-Bromo-3-(trifluoromethoxy)benzene (C7H6BrF3O): A trifluoromethoxy-substituted derivative with unique electronic properties.
Uniqueness: 1-Bromo-3-(1-methanesulfonylcyclopropyl)benzene is unique due to the presence of the methanesulfonylcyclopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H11BrO2S |
|---|---|
Poids moléculaire |
275.16 g/mol |
Nom IUPAC |
1-bromo-3-(1-methylsulfonylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11BrO2S/c1-14(12,13)10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 |
Clé InChI |
RGRWSEDUZWXSJY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1(CC1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)





![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)

![1-Methyl-octahydrocyclopenta[c]pyrrole](/img/structure/B15240413.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)
